Cas no 30168-33-3 (Ethanone,2-[(4-chlorophenyl)thio]-1-phenyl-)

Ethanone,2-[(4-chlorophenyl)thio]-1-phenyl- structure
30168-33-3 structure
Product Name:Ethanone,2-[(4-chlorophenyl)thio]-1-phenyl-
Numero CAS:30168-33-3
MF:C14H11ClOS
MW:262.754541635513
CID:308293
PubChem ID:235035
Update Time:2025-04-19

Ethanone,2-[(4-chlorophenyl)thio]-1-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanone,2-[(4-chlorophenyl)thio]-1-phenyl-
    • 2-(4-chlorophenyl)sulfanyl-1-phenylethanone
    • (4-chlorophenylsulphanylmethyl)-(phenyl)-ketone
    • 1-Phenyl-2-(4-chlorphenylthio)-ethanon
    • 2-(4-chloro-phenylsulfanyl)-1-phenyl-ethanone
    • 2-(4-chlorophenylthio)-1-phenylethanone
    • 2-(4-Chlor-phenylmercapto)-1-phenyl-aethanon
    • 2-[(4-chlorophenyl)thio]-1-phenylethanone
    • 2-[(4-chlorophenyl)thio]-1-phenyl-ethanone
    • AC1L5THU
    • AC1Q3RIY
    • CHEMBL238668
    • CTK4I5436
    • NSC35979
    • SureCN657544
    • 4-Chloro-2-(phenylthio)acetophenone
    • NSC 35979
    • 2-ACETYL-4-CHLORODIPHENYLSULFIDE
    • ethanone, 2-[(4-chlorophenyl)thio]-1-phenyl-
    • KVOQYEBYGPHYNS-UHFFFAOYSA-N
    • 30168-33-3
    • SCHEMBL657544
    • NSC-35979
    • DTXSID10284157
    • AKOS008350004
    • 2-[(4-chlorophenyl)sulfanyl]-1-phenylethan-1-one
    • Inchi: 1S/C14H11ClOS/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9H,10H2
    • Chiave InChI: KVOQYEBYGPHYNS-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)SCC(C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 262.02200
  • Massa monoisotopica: 262.0219138g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 243
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 42.4Ų

Proprietà sperimentali

  • PSA: 42.37000
  • LogP: 4.31500
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd